4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of pyrimido-benzothiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step reactions. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Anhydrous potassium carbonate in DMF is commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted benzamide derivatives .
Scientific Research Applications
4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the compound.
Pyrimido-quinoxaline derivatives: Known for their antiviral and antimicrobial activities.
Uniqueness
4-chloro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide stands out due to its unique structure, which combines the properties of pyrimido-benzothiazole and benzamide.
Properties
Molecular Formula |
C18H12ClN3O2S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-2-7-14-15(8-10)25-18-20-9-13(17(24)22(14)18)21-16(23)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,21,23) |
InChI Key |
ZKNPHYYCVHMBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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